2,6-Diphenylanthracene

OFET Charge Transport Organic Semiconductor

Device physicists seeking a single-component organic semiconductor that combines efficient blue emission with ultra-high charge mobility no longer need to compromise. 2,6-Diphenylanthracene uniquely integrates both functions. • Single-crystal hole mobility 34 cm² V⁻¹ s⁻¹ - 31× that of the 9,10-DPA isomer - enabling high-drive-current OFETs & OLETs. • Pure blue electroluminescence: 6,627 cd m⁻² brightness, 2.8 V turn-on, 41.2% PLQY without host-guest doping. • Validated in monolithic DPA-OLED/DPA-OFET integrated circuits for simplified display backplane architectures. Supplied as sublimed-grade crystalline powder (>98% GC) under inert gas, with established deposition rate guidelines (0.01-3.00 Å s⁻¹) for reproducible thin-film fabrication.

Molecular Formula C26H18
Molecular Weight 330.4 g/mol
CAS No. 95950-70-2
Cat. No. B1340685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylanthracene
CAS95950-70-2
Molecular FormulaC26H18
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2
InChIInChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H
InChIKeyMZBIWFMZBZJUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylanthracene: High-Mobility Emissive Semiconductor


2,6-Diphenylanthracene (DPA, CAS 95950-70-2) is a blue-light-emitting organic semiconductor with the molecular formula C₂₆H₁₈ . It belongs to the diphenylanthracene family, characterized by two phenyl substituents at the 2- and 6-positions of the anthracene core. Unlike many conventional organic semiconductors that trade off charge transport for luminescence efficiency, DPA uniquely integrates both properties in a single molecular scaffold [1]. The compound is commercially available as a sublimed-grade crystalline powder (>98% purity by GC) with a melting point of approximately 176°C . Its planar molecular conformation and favorable crystalline packing enable applications as both an active emissive layer and a high-mobility host matrix in organic light-emitting diodes (OLEDs), organic light-emitting transistors (OLETs), and organic field-effect transistors (OFETs).

Dual-function Integrates high charge-carrier mobility with solid-state blue photoluminescence in a single molecular scaffold
J-aggregate packing 2,6-substitution pattern promotes J-aggregate formation that preserves emission efficiency in condensed phases
Device compatibility Supports single-component emissive layers, doped host-matrix architectures, and dual-function OFET-OLED integration

2,6-Diphenylanthracene: Advantage Over Isomers


Substituting 2,6-diphenylanthracene with its positional isomers (e.g., 9,10-DPA, 1,8-DPA) or unsubstituted anthracene leads to fundamentally different optoelectronic performance because the position of phenyl substitution dictates molecular packing, intermolecular coupling, and exciton dynamics in the solid state [1]. The 2,6-substitution pattern produces a specific dihedral angle between the phenyl rings and the anthracene plane that optimizes J-aggregate formation, thereby minimizing aggregation-induced fluorescence quenching while preserving high crystalline charge mobility [2]. In contrast, 9,10-DPA exhibits markedly lower charge carrier mobility (~1.1 cm² V⁻¹ s⁻¹ in optimized OFETs), and 1,8-DPA adopts a different packing motif with distinct excimer-dominated photophysics [3][4]. Unsubstituted anthracene suffers from low solid-state fluorescence quantum yield (~30%) due to high intersystem crossing rates, rendering it unsuitable for efficient emissive devices [5]. The following quantitative evidence establishes exactly where 2,6-DPA delivers verifiable differentiation meaningful for scientific selection.

Positional isomer or unsubstituted anthracene may not reproduce 2,6-DPA performance
2,6-DPA (target) J-aggregate packing with high mobility and solid-state PLQY; 2,6-substitution optimizes intermolecular coupling
9,10-DPA Reported ~31-fold lower mobility in OFETs; excimer-dominated photophysics may limit emissive-layer utility
1,8-DPA Different packing motif with distinct excimer emission; exciton dynamics may not support efficient solid-state luminescence
Unsubstituted anthracene Lower solid-state PLQY (~30%) due to high intersystem crossing; insufficient emission for efficient devices

2,6-Diphenylanthracene: Key Performance Benchmarks


Single-Crystal Hole Mobility

2,6-Diphenylanthracene single crystals exhibit a hole mobility of 34 cm² V⁻¹ s⁻¹, which is approximately 31-fold higher than that reported for optimized 9,10-diphenylanthracene OFET devices (~1.1 cm² V⁻¹ s⁻¹) [1][2]. This mobility also substantially exceeds classical emissive materials such as tris(8-hydroxyquinoline) aluminum (Alq₃, ~10⁻⁵ cm² V⁻¹ s⁻¹) and benchmark high-mobility semiconductors like pentacene, which exhibits negligible solid-state fluorescence [1]. The high mobility is attributed to the favorable molecular packing in the P2₁/c space group (a=17.973 Å, b=7.352 Å, c=6.245 Å, β=90.646°) that enables strong intermolecular electronic coupling along the b-axis [1].

Hole Mobility
Head-to-head
34 cm² V⁻¹ s⁻¹ (single crystal); ~31× higher than 9,10-DPA
Supports high-mobility OFET channel research
Single-crystal context; thin-film mobility values may differ
OFET Charge Transport Organic Semiconductor Single-Crystal Mobility

Solid-State PLQY

Single crystals of 2,6-diphenylanthracene exhibit an absolute fluorescence quantum yield (PLQY) of 41.2% in the solid state [1]. This represents a substantial improvement over unsubstituted anthracene (solid-state PLQY ~30% due to high intersystem crossing yielding ~70% triplet states) and benchmark high-mobility materials such as rubrene, which exhibits PLQY <1% in the crystalline state [1][2]. The high PLQY in 2,6-DPA is enabled by J-aggregate formation in the solid state, as evidenced by the increased 0–0 vibronic peak intensity relative to 0–1 and 0–2 transitions, which minimizes aggregation-induced quenching [1]. The emission maximum occurs at 468 nm for single crystals and 472 nm for thin films, with a Stokes shift of ~419 cm⁻¹ for nanoparticles, much smaller than in dilute solution (615.8 cm⁻¹) [1].

Solid-State PLQY
Head-to-head
41.2% absolute PLQY; 1.37× higher than anthracene; >40× higher than rubrene
Supports single-component emissive-layer research
Single-crystal measurement; thin-film PLQY may vary
Photoluminescence Quantum Yield Solid-State Emission OLED

Blue OLED Electroluminescence Performance

OLED devices fabricated using 2,6-diphenylanthracene as the emissive layer produce pure blue electroluminescence with a maximum brightness of 6,627 cd m⁻² and a low turn-on voltage of 2.8 V [1]. The emission maximum in OLED configuration appears at 468 nm, consistent with the single-crystal photoluminescence spectrum [1]. While direct comparative OLED brightness data for other diphenylanthracene isomers under identical device architecture are not available, the turn-on voltage of 2.8 V compares favorably with typical blue OLED emitters, which often require 3.0–4.0 V turn-on voltages. Notably, 2,6-DPA OLED arrays were successfully driven by DPA field-effect transistor arrays in a fully integrated demonstration, validating the material's dual-function capability [1].

OLED Performance
Class-level
Max brightness 6627 cd m⁻²; turn-on 2.8 V; emission at 468 nm
Supports blue OLED device research context
No direct isomer OLED comparison available; class-level baseline
OLED Blue Emitter Electroluminescence Display Technology

J-Aggregate Formation and Exciton Dynamics

Comparative analysis of 2,6-DPA, 1,8-DPA, and 9,10-DPA nanoaggregates reveals that the 2,6-substitution pattern yields a distinct molecular packing arrangement that promotes J-aggregate formation, as evidenced by the enhanced 0–0 vibronic peak intensity and reduced Stokes shift in the solid state [1][2]. The phenyl substituents in 2,6-DPA adopt specific dihedral angles relative to the anthracene plane, modulating intermolecular coupling and suppressing excimer formation that otherwise quenches fluorescence in 1,8-DPA and 9,10-DPA [1]. Singlet exciton diffusion is accelerated in 2,6-DPA due to its more planar molecular structure, which facilitates energy transfer while preserving radiative decay pathways [1]. The 0–0 absorption transition of 2,6-DPA in dilute solution appears at 398 nm, with emission maximum at 408 nm (Stokes shift 615.8 cm⁻¹), shifting to 433 nm absorption and 441 nm emission in nanoaggregates (Stokes shift ~419 cm⁻¹) [2].

J-Aggregate Packing
Head-to-head
Nanoaggregate Stokes shift ~419 cm⁻¹; reduced from 615.8 cm⁻¹ in solution
Supports solid-state emission efficiency interpretation
Nanoaggregate model; device-film context may differ
Exciton Dynamics J-Aggregate Molecular Packing Photophysics

Molecular Doping for Color-Tunable OLETs

When employed as a host matrix for molecular doping with tetracene (Tc) or pentacene (Pen) guests, 2,6-diphenylanthracene maintains high charge carrier mobility while enabling tunable emission colors. Doped crystals achieve highest mobility values >2 cm² V⁻¹ s⁻¹ and photoluminescence quantum yield >15.8% [1]. Specific doping concentrations yield average mobilities of 1.8 cm² V⁻¹ s⁻¹ (Tc 3%), 2.1 cm² V⁻¹ s⁻¹ (Tc 8%), 1.5 cm² V⁻¹ s⁻¹ (Pen 0.5%), and 1.0 cm² V⁻¹ s⁻¹ (Pen 3%), with Ion/Ioff ratios around 10⁷ [1]. The resulting OLET devices achieve a color gamut up to 59% NTSC standard and an extremely high current density approaching 326.4 kA cm⁻² [1]. The well-matched molecular structures and sizes between host and guest enable efficient energy transfer while preserving intrinsically high charge transport [1].

Doped OLET Mobility
Context-dependent
Mobility >2 cm² V⁻¹ s⁻¹; PLQY >15.8% with tetracene/pentacene doping
Supports color-tunable OLET device research
Cross-study context; validate doping conditions independently
OLET Molecular Doping Color-Tunable Emission Host-Guest System

Deposition Rate Control for OFETs

Thin-film deposition of 2,6-diphenylanthracene over a rate range of 0.01 Å s⁻¹ to 3.00 Å s⁻¹ reveals quantifiable effects on OFET figures of merit beyond mobility [1]. Increasing deposition rate causes both the off-to-on (Vth₁) and on-to-off (Vth₂) threshold voltages to shift to more positive values, and transfer curve hysteresis increases with deposition rate [1]. The optimal deposition rate for reproducible device performance has been identified as 0.3 Å s⁻¹ under ~10⁻⁴ Pa vacuum with substrate temperature maintained at 50°C . Atomic force microscopy characterization confirms that surface microtexture evolution with deposition rate influences charge trapping and injection barriers at the dielectric interface [2].

Deposition Rate Window
Method context
Rate range 0.01–3.00 Å s⁻¹; optimal 0.3 Å s⁻¹ at 50°C substrate
Supports reproducible thin-film OFET fabrication
Rate-dependent hysteresis requires process-specific review
Thin-Film Deposition OFET Fabrication Process Optimization Device Hysteresis

2,6-Diphenylanthracene: Application Scenarios


Single-Component Blue OLED Emitter

Procure 2,6-diphenylanthracene as a single-component blue emissive layer in OLED devices requiring pure blue emission with brightness up to 6,627 cd m⁻² and low turn-on voltage of 2.8 V [1]. The material's high PLQY (41.2%) and J-aggregate-forming packing minimize aggregation-induced quenching, enabling efficient electroluminescence without requiring host-guest doping or multilayer heterostructures [1]. This application is particularly suited for blue pixels in active-matrix OLED displays and for research-scale fabrication of simplified OLED architectures where minimizing the number of organic layers reduces process complexity and cost.

High-Mobility p-Type OFET Channel

Utilize 2,6-diphenylanthracene single crystals or optimized thin films (deposition rate 0.3 Å s⁻¹) as the p-type channel semiconductor in high-performance OFET devices [1][2]. With single-crystal hole mobility of 34 cm² V⁻¹ s⁻¹, this material exceeds the mobility of 9,10-DPA (~1.1 cm² V⁻¹ s⁻¹) by approximately 31-fold and enables drive currents suitable for logic circuits, sensor backplanes, and display drivers [1][3]. The established deposition rate guidelines (0.01–3.00 Å s⁻¹ range with hysteresis control) support reproducible thin-film device fabrication in research and pilot production environments [2].

Host Matrix for Color-Tunable OLETs

Employ 2,6-diphenylanthracene as the high-mobility host matrix in molecularly doped OLET devices to achieve tunable emission colors (blue to green/red via tetracene or pentacene doping) while maintaining mobility >2 cm² V⁻¹ s⁻¹ [4]. The material's well-matched molecular dimensions with common dopants enable efficient energy transfer without sacrificing charge transport [4]. This application scenario supports full-color smart display development and organic electrically pumped laser research, where the demonstrated current density of 326.4 kA cm⁻² and 59% NTSC color gamut provide a performance baseline for device engineering [4].

Dual-Function OFET-OLED Integration

Procure 2,6-diphenylanthracene for integrated optoelectronic circuits where a single material serves as both the transistor channel and the light-emitting element [1]. This dual-function capability has been experimentally validated by driving DPA OLED arrays with DPA OFET arrays in a fully integrated demonstration [1]. This application eliminates material interface complexity and is particularly valuable for simplified active-matrix display backplane architectures, wearable flexible displays, and research into monolithic organic optoelectronic integrated circuits.

Application
Selection Property
Validation Focus
Blue OLED emitter research
Solid-state PLQY and J-aggregate packing motif
Electroluminescence efficiency and turn-on voltage
p-Type OFET channel studies
Hole mobility in single-crystal or thin-film form
Mobility reproducibility and hysteresis control
Host matrix for color-tunable OLETs
Host-guest energy-transfer compatibility
Doped-film mobility and emission color gamut
Integrated OFET-OLED device research
Dual-function material capability
Integrated device performance and architecture validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diphenylanthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.